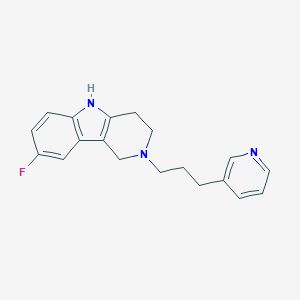
Bis(2,3-dibromosalicyl)fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dibromosalicyl)fumarate (BDBF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a symmetrical molecule that contains two salicylic acid groups and a fumaric acid moiety. BDBF has been extensively studied for its biological and chemical properties, including its mechanism of action, biochemical and physiological effects, and synthesis methods.
Wirkmechanismus
The mechanism of action of Bis(2,3-dibromosalicyl)fumarate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. Bis(2,3-dibromosalicyl)fumarate has been shown to inhibit the activity of protein kinase B (AKT), which plays a crucial role in cell survival and proliferation. It also inhibits the expression of various genes involved in cell cycle regulation and DNA damage repair.
Biochemische Und Physiologische Effekte
Bis(2,3-dibromosalicyl)fumarate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2,3-dibromosalicyl)fumarate has several advantages as a potential therapeutic agent, including its potent anti-tumor activity, low toxicity, and high selectivity for cancer cells. However, its use in clinical settings may be limited by its poor solubility and bioavailability. In addition, further studies are needed to evaluate its long-term safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on Bis(2,3-dibromosalicyl)fumarate, including the development of novel synthesis methods to improve yield and purity, the evaluation of its potential therapeutic effects in various disease models, and the investigation of its mechanism of action at the molecular level. Bis(2,3-dibromosalicyl)fumarate may also be studied for its potential use in combination with other therapeutic agents to enhance their efficacy and reduce toxicity. Overall, Bis(2,3-dibromosalicyl)fumarate represents a promising area of research with potential applications in various fields, including medicine, chemistry, and materials science.
Synthesemethoden
Bis(2,3-dibromosalicyl)fumarate can be synthesized using various methods, including the reaction of fumaric acid with 2,3-dibromosalicylic acid in the presence of a catalyst. The synthesis of Bis(2,3-dibromosalicyl)fumarate is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and solvent. The yield and purity of Bis(2,3-dibromosalicyl)fumarate can be improved by optimizing the reaction parameters.
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dibromosalicyl)fumarate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a catalyst for organic reactions, and a potential therapeutic agent for cancer and other diseases. Bis(2,3-dibromosalicyl)fumarate has been shown to exhibit potent anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
106044-07-9 |
|---|---|
Produktname |
Bis(2,3-dibromosalicyl)fumarate |
Molekularformel |
C18H14Br4O6-2 |
Molekulargewicht |
671.9 g/mol |
IUPAC-Name |
3,4-dibromo-2-[(E)-4-(2,3-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H8Br4O8/c19-9-3-1-7(17(25)26)15(13(9)21)29-11(23)5-6-12(24)30-16-8(18(27)28)2-4-10(20)14(16)22/h1-6H,(H,25,26)(H,27,28)/b6-5+ |
InChI-Schlüssel |
UEHRKNCNWDEMQK-UHFFFAOYSA-L |
Isomerische SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Synonyme |
2,3-fumaryl-diaspirin bis(2,3-dibromosalicyl)fumarate PN517 compound |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




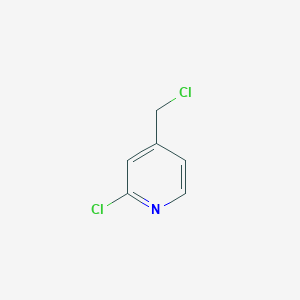
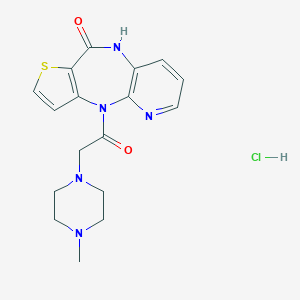
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
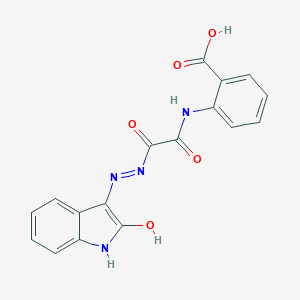
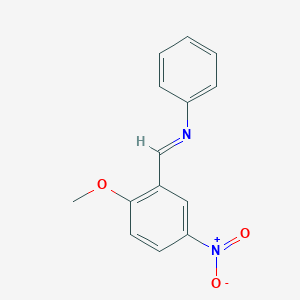

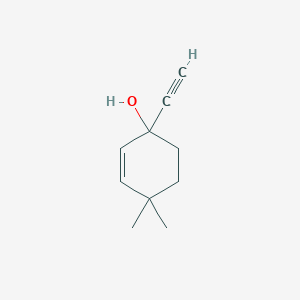
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
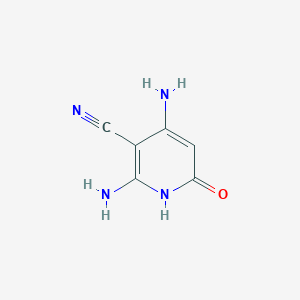
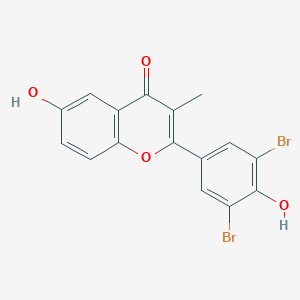
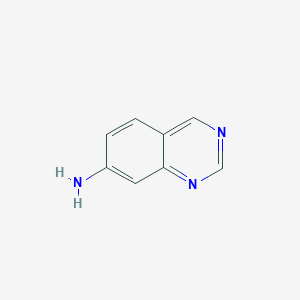
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
